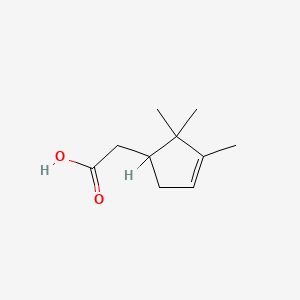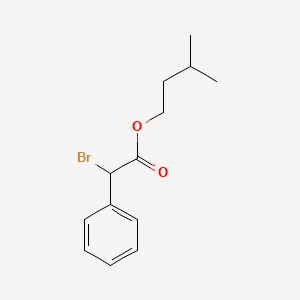
3-Methylbutyl bromo(phenyl)acetate
Übersicht
Beschreibung
3-Methylbutyl bromo(phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to a phenyl ring and an acetate group linked to a 3-methylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl bromo(phenyl)acetate typically involves the esterification of 3-methylbutanol with bromo(phenyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbutyl bromo(phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenyl acetate derivatives.
Oxidation Reactions: The 3-methylbutyl chain can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Phenyl acetate derivatives.
Oxidation: 3-Methylbutanoic acid or 3-methylbutanone.
Reduction: 3-Methylbutyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl bromo(phenyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound can be used to study the effects of ester derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl bromo(phenyl)acetate involves its interaction with various molecular targets. The bromo group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The ester group can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.
Vergleich Mit ähnlichen Verbindungen
3-Methylbutyl acetate: Lacks the bromo and phenyl groups, making it less reactive in certain substitution reactions.
Phenyl acetate: Lacks the 3-methylbutyl chain, affecting its physical and chemical properties.
Bromo(phenyl)acetic acid: Lacks the ester group, making it more acidic and less lipophilic.
Uniqueness: 3-Methylbutyl bromo(phenyl)acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the bromo and ester groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-methylbutyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPGTYLPMYKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303897 | |
| Record name | 3-methylbutyl bromo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92018-48-9 | |
| Record name | NSC163347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylbutyl bromo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOAMYL ALPHA-BROMOPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


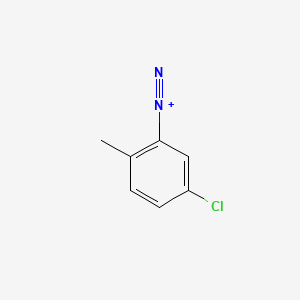


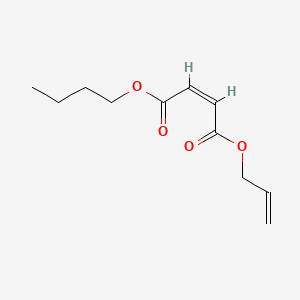
![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)
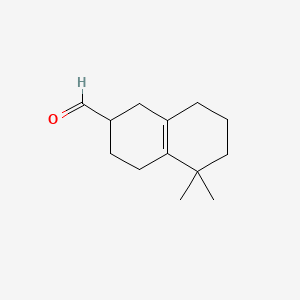
![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)
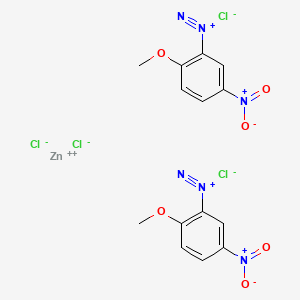
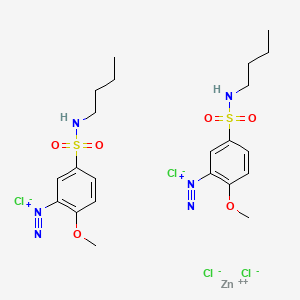
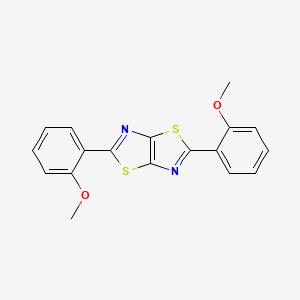
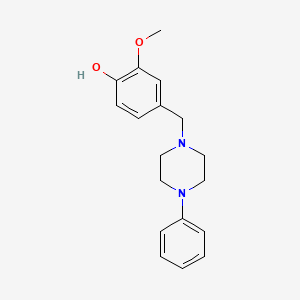
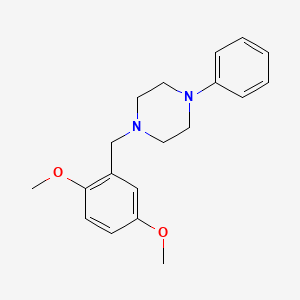
![2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester](/img/structure/B1617021.png)
